An In-Depth Technical Guide to 1-Cyclopropylbutan-1-one
An In-Depth Technical Guide to 1-Cyclopropylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopropylbutan-1-one is a chemical compound of interest in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a cyclopropyl ring adjacent to a carbonyl group, imparts distinct chemical properties and reactivity. This document provides a comprehensive overview of the known chemical and physical properties of 1-Cyclopropylbutan-1-one, detailed experimental protocols for its synthesis, and a discussion of its potential relevance in broader chemical and biological contexts. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.
Chemical and Physical Properties
The properties of 1-Cyclopropylbutan-1-one are summarized below. While experimental data is limited, computed properties from reliable sources provide valuable insights.
Structural and General Information
| Property | Value | Source |
| IUPAC Name | 1-cyclopropylbutan-1-one | PubChem[1] |
| Molecular Formula | C₇H₁₂O | PubChem[1] |
| CAS Number | 6705-46-0 | PubChem[1] |
| Synonyms | Butyl cyclopropyl ketone, Propyl cyclopropyl ketone | PubChem[1] |
Physical Properties
| Property | Value | Source |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 112.088815002 g/mol | PubChem[1] |
| Monoisotopic Mass | 112.088815002 g/mol | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 92.6 | PubChem[1] |
Spectral Data
Specific experimental spectral data for 1-Cyclopropylbutan-1-one is not available in the searched sources. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the carbonyl group). The cyclopropyl protons would appear as complex multiplets in the upfield region, a characteristic feature due to the ring strain.[2][3]
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¹³C NMR: The carbonyl carbon would exhibit a signal in the downfield region typical for ketones. Signals for the three distinct carbons of the propyl group and the two distinct carbons of the cyclopropyl ring are also expected.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of a carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. The spectrum for the closely related compound, 1-cyclopropylethanone, shows a strong C=O stretch, providing a useful reference.[4][5]
Synthesis and Reactivity
Synthetic Protocols
While a specific, detailed experimental protocol for the synthesis of 1-Cyclopropylbutan-1-one was not found in the surveyed literature, general methods for the preparation of cyclopropyl ketones are well-established. A common and effective method involves the cyclization of a γ-chloro ketone under basic conditions. The following is a plausible experimental protocol adapted from established procedures for similar compounds.[6][7][8]
Reaction Scheme:
Detailed Experimental Protocol:
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Preparation of the γ-Chloro Ketone (1-Chlorohexan-4-one): This precursor can be synthesized via various established organic chemistry methods, for instance, through the acylation of an appropriate organometallic reagent with a protected γ-chlorobutyryl chloride.
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Cyclization Reaction:
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A solution of sodium hydroxide (e.g., 1.2 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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1-Chlorohexan-4-one (1 equivalent) is added dropwise to the stirred sodium hydroxide solution.
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The reaction mixture is heated to reflux for a specified period (e.g., 1-2 hours) to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up and Purification:
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After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
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The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.
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The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is then purified by fractional distillation under reduced pressure to yield pure 1-Cyclopropylbutan-1-one.
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Chemical Reactivity
The chemical reactivity of 1-Cyclopropylbutan-1-one is dominated by the interplay between the cyclopropyl ring and the adjacent carbonyl group.
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Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed reactions. These reactions can proceed via radical or ionic intermediates, leading to a variety of linear or cyclic products.[9][10][11]
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Reactions at the Carbonyl Group: The carbonyl group undergoes typical reactions of ketones, such as nucleophilic addition, reduction to the corresponding alcohol (1-cyclopropylbutan-1-ol), and α-functionalization.
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Cross-Coupling Reactions: Cyclopropyl ketones can participate in cross-coupling reactions where the C-C bond of the cyclopropyl ring is cleaved and functionalized.[12][13][14]
References
- 1. 1-Cyclopropylbutan-1-one | C7H12O | CID 263639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-cyclopropyl- [webbook.nist.gov]
- 5. Ethanone, 1-cyclopropyl- [webbook.nist.gov]
- 6. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
